molecular formula C21H27N3O3 B2897330 1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol CAS No. 906186-70-7

1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol

Cat. No.: B2897330
CAS No.: 906186-70-7
M. Wt: 369.465
InChI Key: MUGGQXBQRLRJTA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzimidazole ring is aromatic and planar, while the methoxy groups could potentially introduce some steric hindrance. The dimethylamino group could participate in hydrogen bonding or dipole-dipole interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-donating methoxy groups and the electron-withdrawing benzimidazole ring. The propan-2-ol group could potentially be deprotonated to form a good leaving group, and the dimethylamino group could act as a nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used. The presence of the polar dimethylamino and propan-2-ol groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Anti-inflammatory Screening

Benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. A study by Prajapat and Talesara (2016) described the synthesis of nonsymmetrical benzimidazole and pyrimidine derivatives and their subsequent screening for in-vivo anti-inflammatory activity against carrageenan-induced paw edema in albino rats, showing some compounds exhibited significant activity compared to a standard drug (Prajapat & Talesara, 2016).

Agricultural Applications

In the context of agriculture, benzimidazole derivatives like Carbendazim and Tebuconazole have been used for the prevention and control of fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules carrying these fungicides offer benefits such as modified release profiles, reduced environmental and human toxicity, and increased efficiency of disease prevention in plants. This approach presents a novel strategy for treating and preventing fungal diseases in agriculture (Campos et al., 2015).

Diverse Library Generation

The compound 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a starting material to generate a structurally diverse library of compounds through various alkylation and ring closure reactions. This highlights the versatility of benzimidazole derivatives in creating a wide range of potentially biologically active molecules (Roman, 2013).

Anticancer Activity

Some benzimidazole-based compounds have been synthesized and evaluated for their anticancer activity. For instance, a study by Paul et al. (2015) investigated new benzimidazole Schiff base copper(II) complexes for their ability to bind DNA, induce cellular DNA lesions, and exhibit cytotoxicity against various cancer cell lines, demonstrating significant anticancer potential (Paul et al., 2015).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on its potential hazards .

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and exploring its potential biological activity .

Properties

IUPAC Name

1-[2-[(3,4-dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-23(2)13-16(25)14-24-18-8-6-5-7-17(18)22-21(24)12-15-9-10-19(26-3)20(11-15)27-4/h5-11,16,25H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGGQXBQRLRJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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